2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole and pyrimidine ring system. Key structural features include:
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5S/c15-14(16,17)11-3-1-2-9(4-11)8-23-13-20-12-19-6-10(5-18)7-22(12)21-13/h1-4,6-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLLWLVLLYQXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C=C(C=NC3=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121584 | |
| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303150-58-5 | |
| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303150-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a novel triazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antifungal, and insecticidal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12F3N5S
- Molecular Weight : 357.4 g/mol
- Chemical Structure : The compound features a triazolo-pyrimidine core with a trifluoromethylbenzylsulfanyl substituent.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazolo-pyrimidine derivatives. The following sections summarize the key findings related to the specific compound .
Anticancer Activity
Research indicates that compounds with a triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance:
- In vitro Studies : A study reported that derivatives of triazolo-pyrimidines demonstrated cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µg/ml) | Comparison with Doxorubicin |
|---|---|---|
| PC3 | 5 | Lower |
| K562 | 5 | Lower |
| HeLa | 5 | Lower |
| A549 | 5 | Lower |
Antifungal Activity
The antifungal potential of triazolo-pyrimidine derivatives has also been explored:
- Fungal Strains Tested : Compounds were evaluated against Candida albicans and Aspergillus niger. The results indicated that the compound exhibited significant antifungal activity at concentrations lower than those of conventional antifungal agents .
Insecticidal Activity
Insecticidal properties have been assessed in various studies:
- Target Species : The compound showed effectiveness against agricultural pests such as Spodoptera frugiperda and Mythimna separata. Mortality rates were significantly higher than those observed with control treatments .
The mechanisms underlying the biological activities of triazolo-pyrimidines are multifaceted:
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell proliferation and fungal growth.
- Apoptosis Induction : Evidence suggests that triazolo-pyrimidines can trigger apoptosis in cancer cells through various signaling pathways.
- Membrane Disruption : Insecticidal activity may be attributed to the disruption of cellular membranes in target pests.
Case Studies
Several case studies have demonstrated the efficacy of triazolo-pyrimidine derivatives:
- Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of a series of triazolo-pyrimidines, reporting their ability to induce apoptosis in cancer cells through caspase activation .
- Antifungal Efficacy : Another research effort focused on modifying the chemical structure to enhance antifungal activity, leading to derivatives with improved potency against resistant strains .
Comparison with Similar Compounds
Structural Analogues with Sulfanyl Substituents
2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Key differences: The benzyl group at position 2 is substituted with 2,4-dichloro instead of 3-trifluoromethyl.
- Implications : Dichloro derivatives may exhibit reduced metabolic stability but enhanced herbicidal activity due to stronger halogen interactions .
6-(4-Chlorophenyl)-2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Key differences :
- A 4-chlorophenyl group at position 6 replaces the carbonitrile.
- An amine (-NH2) at position 7 instead of hydrogen.
- Implications : The amine group improves solubility, while the absence of a carbonitrile may reduce dipole interactions critical for target binding .
Analogues with Carbonitrile at Position 6
7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Key differences :
- Lacks the sulfanyl group at position 2; instead, it has a methyl group at position 5 and an amine at position 5.
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a)
- Key differences :
- A 4-chlorophenyl group at position 7 and an indole moiety at position 3.
- Position 2 is unsubstituted.
- Implications : The indole group may enhance π-π stacking interactions, while the lack of a sulfanyl group simplifies synthesis but limits hydrophobic interactions .
Analogues with Sulfonamide Substituents
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (8a–8f)
- Key differences :
- Sulfonamide (-SO2NH2) at position 2 instead of sulfanyl-benzyl.
- Substituents like methoxy or methyl at positions 5 and 6.
- Implications : Sulfonamides improve water solubility and are common in herbicides (e.g., metosulam). However, they may exhibit different binding kinetics compared to sulfanyl derivatives .
Electronic and Steric Effects
Q & A
Q. What are the common synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile?
Methodological Answer:
- Condensation reactions : Refluxing a mixture of 3-amino-1,2,4-triazole derivatives, aromatic aldehydes, and β-keto esters in solvents like ethanol or DMF under acidic or basic conditions. For example, sodium acetate in acetic anhydride/acetic acid (10:20 mL) at reflux for 2–12 hours yields triazolo-pyrimidine scaffolds .
- Multicomponent reactions : Combining substituted benzyl thiols, aldehydes, and nitrile precursors in one pot. Microwave-assisted synthesis (e.g., 323 K for 30 minutes) improves efficiency and reduces side products .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH stretches at ~3,400 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.14–7.41 ppm, methyl groups at δ 2.24–2.59 ppm) and carbon frameworks .
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.75 Å), dihedral angles, and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 386–440 [M⁺]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and design of triazolo-pyrimidine derivatives?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., density functional theory) to model transition states and intermediates, reducing trial-and-error experimentation .
- Data-driven optimization : Apply machine learning to extract trends from experimental datasets (e.g., solvent polarity, temperature) to predict optimal reaction conditions .
- Crystal structure prediction : Software like SHELXTL refines X-ray data to validate molecular packing and stability .
Q. How can researchers resolve contradictions in spectral data between structurally similar derivatives?
Methodological Answer:
- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals in crowded spectral regions.
- Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via X-ray diffraction, as seen in the planar triazolopyrimidine ring system with deviations <0.034 Å .
Q. What strategies improve reaction yields and purity for sulfur-containing triazolo-pyrimidines?
Methodological Answer:
- Microwave-assisted synthesis : Enhances reaction homogeneity and reduces side products (e.g., 57–68% yield improvement) .
- Solvent optimization : Polar aprotic solvents (DMF, acetic acid) favor cyclization, while ethanol/water mixtures aid recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/water) removes unreacted aldehydes or thiols .
Q. How are non-covalent interactions (e.g., π-π stacking) analyzed in the crystal lattice?
Methodological Answer:
- X-ray refinement : Software like SHELXL calculates centroid distances (e.g., 3.63–3.88 Å between triazolo-pyrimidine rings) and symmetry codes (e.g., 1 − x, −y, 1 − z) .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H···F, C–H···π) to quantify interaction contributions .
- Thermal ellipsoids : Assess molecular rigidity; planar systems with small ellipsoids indicate strong stacking .
Data Contradiction Analysis
Q. How to address discrepancies in melting points or spectral data across literature reports?
Methodological Answer:
- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities affecting melting points .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .
- Reproducibility checks : Replicate synthesis under strict stoichiometric control (e.g., 1:1 molar ratios of aldehyde and triazole precursors) .
Experimental Design
Q. What controls are essential for mechanistic studies of triazolo-pyrimidine formation?
Methodological Answer:
- Kinetic profiling : Monitor reaction progress via TLC or in-situ IR to identify rate-determining steps (e.g., cyclization vs. Schiff base formation) .
- Isotope effects : Use deuterated solvents (e.g., DMF-d₇) to probe proton transfer mechanisms .
- Trapping intermediates : Quench reactions at partial conversion (e.g., with acetic acid) to isolate and characterize intermediates like thiouracil derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
